molecular formula C10H4Cl2I3NO3 B030768 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride CAS No. 31122-75-5

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B030768
CAS RN: 31122-75-5
M. Wt: 637.76 g/mol
InChI Key: HYGGDKPPAGGKNN-UHFFFAOYSA-N
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Description

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is a compound likely involved in specialized chemical syntheses, particularly in the context of creating compounds with iodine atoms and acetamido groups attached to an aromatic ring. These types of compounds often find applications in material science, pharmaceuticals, and imaging technologies due to their unique chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride often involves halogenation, acetylation, and condensation reactions. For example, related compounds can be synthesized through the reaction of specific amines with thiohydantoins, leading to thioureido-acetamides which serve as precursors for various heterocyclic compounds through one-pot cascade reactions (Schmeyers & Kaupp, 2002).

Scientific Research Applications

Synthesis in Radiographic Contrast Agents

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride is involved in the synthesis of radiographic contrast agents. A study by Haarr et al. (2018) demonstrated its role in the preparation of iodixanol, a commonly used contrast agent in X-ray imaging. The research highlighted the synthesis of a precursor compound, emphasizing the critical role of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride in producing minor byproducts during iodixanol synthesis (Haarr et al., 2018).

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used as a starting material in the synthesis of various drugs. Guo-jun (2012) described its use in creating iohexol, another contrast agent, demonstrating its versatility and importance in the development of diagnostic tools (Guo-jun, 2012).

Development of Non-Ionic Contrast Media

The compound also played a significant role in the evolution of non-ionic contrast media. Haavaldsen's research (1980) delved into the development of various non-ionic monomeric iodinated compounds, including 5-acetamido-2,4,6-triiodoisophthaloyl dichloride, to reduce the hypertonicity of aqueous solutions in contrast media (Haavaldsen, 1980).

Safety And Hazards

The safety and hazards associated with 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGDKPPAGGKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456430
Record name 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

CAS RN

31122-75-5
Record name 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Amino-2,4,6-triiodoisophthaloyl chloride (190 g,0.32 g-mole) prepared as in Example 1 is dissolved in 475 ml of N,N-dimethylacetamide (DMAc) (dried over molecular sieves), and the solution is stirred and cooled to 0°-3° C. Acetyl chloride (75.1 g, 68 ml, 0.96 g-mole) is added dropwise over a period of 100 minutes, keeping the temperature between 0° C. and 3° C. The ice bath is removed and the solution is stirred overnight at room temperature (20°-25° C.). An additional charge of acetyl chloride (8.5 g, 0.11 g-mole) is added, and the mixture is stirred overnight (23 hours). The product (a creamy white sold) precipitates during this time. The mixture is cooled to 0°-5° C. and filtered while cold. After rinsing with three 100-ml portions of hexane on the funnel, the solution is stirred with three 200-ml portions of cold hexane for 10 minutes each time, collected by suction filtration, and dried in a vacuum desiccator (183 g, 90% yield). The product shows one major spot by TLC analysis.
Quantity
190 g
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68 mL
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475 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 50 ml. of acetic anhydride and 0.1 ml. of conc. sulfuric acid was stirred at room temperature for 5 minutes. To this mixture was added 15 g. (0.025 mole) of 5-amino-2,4,6-triiodoisophthaloyl chloride in one portion and stirring was continued at room temperature for one hour. The mixture was stored overnight at 0°. Filtration furnished 16 g. of solid material. The product was recrystallized from ethyl acetate to furnish 10 g. (63%) of pure product. The compound was shown to be pure by tlc (silica plate-benzene/acetone 80/20).
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0 (± 1) mol
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0.025 mol
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[Compound]
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pure product
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0 (± 1) mol
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reactant
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benzene acetone
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To 2,4,6-triiodo-5-amino-isophthalic acid dichloride (150 g; 0.252 mole) in DMAC (300 ml) is added acetyl chloride (80 ml; 4 times the theoretical amount). The mixture is stirred overnight in an ice-water bath. It is then poured over water (1.5 liter). The resulting material is then filtered and washed twice with water, after which it is dried in an oven at 45° C, to give 159 g of product (i.e., in a yield of 99%).
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150 g
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300 mL
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1.5 L
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Yield
99%

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